molecular formula C11H15N5O4 B12402935 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one

Cat. No.: B12402935
M. Wt: 281.27 g/mol
InChI Key: MIMRHFMVVSLFRL-XLFVDUINSA-N
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Description

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It is known for its applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a suitably protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions typically occur under mild conditions with the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds, amines, and ethers .

Scientific Research Applications

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide

Uniqueness

Compared to similar compounds, 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one stands out due to its unique structural features and its potent biological activity. Its specific configuration and functional groups allow it to interact more effectively with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4?,5-,7+,10-/m1/s1

InChI Key

MIMRHFMVVSLFRL-XLFVDUINSA-N

Isomeric SMILES

CC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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